molecular formula C8H16N2O2 B1590992 Methyl 3-(piperazin-1-yl)propanoate CAS No. 43032-40-2

Methyl 3-(piperazin-1-yl)propanoate

Cat. No. B1590992
CAS RN: 43032-40-2
M. Wt: 172.22 g/mol
InChI Key: BVNFBHOJDPAZAX-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)propanoate is a chemical compound with the molecular formula C8H16N2O2. It is used for research and development purposes .


Synthesis Analysis

The synthesis of Methyl 3-(piperazin-1-yl)propanoate or similar compounds often involves multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular weight of Methyl 3-(piperazin-1-yl)propanoate is 172.22 g/mol. The InChI code for this compound is 1S/C8H16N2O2 .


Physical And Chemical Properties Analysis

Methyl 3-(piperazin-1-yl)propanoate is a powder at room temperature . The compound has a molecular weight of 172.22 g/mol.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

  • Study 1 : A study synthesized new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, incorporating piperazinamides, to create potential anticonvulsants. These compounds demonstrated broad spectra of anticonvulsant activity and favorable safety profiles in preclinical seizure models in mice. One compound, in particular, showed comparable or better safety than clinically relevant antiepileptic drugs and was effective in binding to neuronal voltage-sensitive sodium and L-type calcium channels (Kamiński et al., 2016).

Synthesis and Structure Identification

  • Study 2 : This study focused on synthesizing and identifying the structure of an anti-malarial agent derived from piperazine. The synthesized compound demonstrated high yield and simplicity in its production process (Mi Sui-qing, 2010).

Synthesis and Pharmacological Evaluation

  • Study 3 : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities. The compounds showed significant activity in reducing immobility times and displayed antianxiety effects in preclinical tests (J. Kumar et al., 2017).

Dopamine Transporter Inhibition for Psychostimulant Use Disorders

  • Study 4 : Research into atypical dopamine transporter inhibitors identified a compound with potential therapeutic benefits in models of psychostimulant abuse. This compound showed promising results in reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting psychostimulant behaviors itself (Rachel D. Slack et al., 2020).

High-Pressure CO2 Absorption

  • Study 5 : The use of piperazine promoted 2-amino-2-methyl-1-propanol (PZ + AMP) blended solution was investigated for the removal of high concentration CO2 in natural gas. This study explored process behavior in a bench-scale packed absorption column under high-pressure conditions (N. Hairul et al., 2017).

Analysis of Metabolites in Rat Plasma and Tissues

  • Study 6 : A study on a newly synthesized compound, 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride, analyzed its metabolites in rat plasma and tissues using LC-MS/MS. This compound showed notable anticancer activity and low toxicity (Xiaomei Jiang et al., 2007).

Mass Transfer Performance in CO2 Absorption

  • Study 7 : This paper reports on the absorption performance of 2-amino-2-methyl-1-propanol (AMP) and piperazine (PZ) promoted AMP blend for removing CO2 from CO2 rich-natural gas at high pressure. The results showed that the blended solvent's mass transfer performance was superior to that of single AMP solvent (N. Hairul et al., 2016).

Safety And Hazards

Methyl 3-(piperazin-1-yl)propanoate should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

methyl 3-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNFBHOJDPAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571769
Record name Methyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperazin-1-yl)propanoate

CAS RN

43032-40-2
Record name Methyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Němečková, E Havránková, J Šimbera, R Ševčík… - Molecules, 2020 - mdpi.com
We reported a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a …
Number of citations: 1 www.mdpi.com
MC Shin, Y Lee, SB Park, E Kim - ACS omega, 2019 - ACS Publications
A facile turn-on chemical sensor array was developed for hydrazine detection by means of fluorescence pattern recognition. Taking advantage of the unique properties of the azo group, …
Number of citations: 12 pubs.acs.org

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